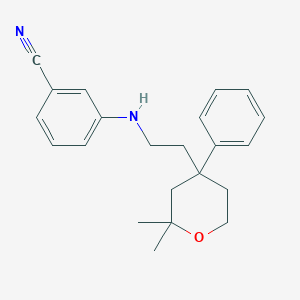
Bz-Pro-Phe-Arg-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromozym PK is a non-radioactive amidolytic chromogenic substrate primarily used in the kinetic analysis of plasma kallikrein. It is a synthetic peptide substrate that is cleaved by plasma kallikrein, resulting in the release of a chromophore, which can be measured spectrophotometrically. This compound is widely used in biochemical assays to determine the activity of serine proteases, particularly plasma kallikrein .
準備方法
Synthetic Routes and Reaction Conditions
Chromozym PK is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Deprotection: The protecting groups are removed to expose the free amino groups, allowing for further coupling reactions.
Cleavage and Purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Chromozym PK follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically lyophilized to obtain a stable powder form .
化学反応の分析
Types of Reactions
Chromozym PK undergoes hydrolysis when cleaved by plasma kallikrein. The hydrolysis reaction results in the release of a chromophore, 4-nitroaniline, which can be measured at 405 nm. This reaction is specific to serine proteases, particularly plasma kallikrein .
Common Reagents and Conditions
Activator: Magnesium ions (Mg²⁺) are commonly used as activators. Other divalent metal ions such as manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺) can also be used.
Buffer: The reaction is typically carried out in a buffer solution at pH 7.4.
Temperature: The optimal temperature for the reaction is 25°C
Major Products
The major product formed from the hydrolysis of Chromozym PK is 4-nitroaniline, which is detected spectrophotometrically .
科学的研究の応用
Chromozym PK is extensively used in scientific research for the following applications:
Biochemical Assays: It is used as a substrate in assays to measure the activity of serine proteases, particularly plasma kallikrein.
Medical Research: Chromozym PK is used in studies related to blood coagulation and fibrinolysis, as plasma kallikrein plays a crucial role in these processes.
Pharmaceutical Research: It is used in the development and testing of inhibitors for serine proteases, which are potential therapeutic agents for various diseases.
Industrial Applications: Chromozym PK is used in quality control processes to ensure the activity of serine proteases in industrial enzyme preparations .
作用機序
Chromozym PK is cleaved by plasma kallikrein into a residual peptide and free 4-nitroaniline. The cleavage occurs at the peptide bond between the arginine and 4-nitroaniline moieties. The free 4-nitroaniline is then measured spectrophotometrically at 405 nm. The absorbance difference per minute is used to determine the kallikrein activity in units per milliliter (U/ml) .
類似化合物との比較
Chromozym PK is compared with other chromogenic substrates used for serine proteases:
Chromozym TH: Used for thrombin activity assays.
Chromozym PL: Used for plasmin activity assays.
Chromozym t-PA: Used for tissue plasminogen activator assays.
Chromozym PK is unique in its specificity for plasma kallikrein, making it a valuable tool for studying this particular enzyme .
特性
分子式 |
C33H38N8O6 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChIキー |
IDSFNACJZVHKIB-KCHLEUMXSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)





![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)




